molecular formula C10H8FNO2S B8653733 6-Ethylthio-5-fluoroindole-2,3-dione

6-Ethylthio-5-fluoroindole-2,3-dione

Cat. No.: B8653733
M. Wt: 225.24 g/mol
InChI Key: AAZOVKDAGYNVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylthio-5-fluoroindole-2,3-dione is a synthetic derivative of the privileged indole-2,3-dione (isatin) scaffold, designed for advanced chemical and pharmacological research. This compound integrates two key structural features: a fluorine atom at the 5-position and an ethylthio group at the 6-position. The fluorine atom is a common bioisostere that can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The ethylthio side chain may enhance lipophilicity and provide a handle for further chemical modifications, making this compound a versatile intermediate in organic synthesis and drug discovery. The core isatin structure is known to exhibit a wide spectrum of biological activities, as documented in scientific literature. Researchers have extensively explored isatin derivatives for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. Specifically, 5-fluoroindoline-2,3-dione derivatives have shown potent activity against fungal and bacterial strains, with some compounds demonstrating efficacy comparable to standard drugs like Fluconazole and Ciprofloxacin . The presence of the 6-ethylthio substituent is anticipated to modulate these activities and could be key in developing structure-activity relationship (SAR) models for this class of molecules. This compound is presented as a high-purity building block for researchers working in areas such as medicinal chemistry, chemical biology, and materials science. It is ideal for constructing more complex molecular architectures, like triazole-linked hybrids, which have been shown to significantly enhance biological potency . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

6-ethylsulfanyl-5-fluoro-1H-indole-2,3-dione

InChI

InChI=1S/C10H8FNO2S/c1-2-15-8-4-7-5(3-6(8)11)9(13)10(14)12-7/h3-4H,2H2,1H3,(H,12,13,14)

InChI Key

AAZOVKDAGYNVLS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C2C(=C1)NC(=O)C2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Core Scaffold Position 5 Position 6 Additional Features
6-Ethylthio-5-fluoroindole-2,3-dione Indole-2,3-dione Fluoro Ethylthio High lipophilicity
Indolin-2,3-dione Indole-2,3-dione H H Basic scaffold
Benzoxazolone derivatives Benzoxazolone Variable Variable High s1 affinity
4,5,6,7-Tetrafluoroindole Indole Fluoro H Multi-fluorinated

Receptor Affinity and Selectivity Profiles

Evidence from indole-2,3-dione analogs highlights significant differences in receptor binding:

  • Indolin-2,3-dione derivatives exhibit low s1 receptor affinity (Kis1 >844 nM) but high s2 affinity (Kis2 = 42 nM), yielding selectivity ratios (Kis1/Kis2) >72. This contrasts with benzoxazolone derivatives , which show strong s1 affinity (Kis1 = 2.6–30 nM) and moderate selectivity (Kis2/Kis1 ≤28) .
  • The additional carbonyl group in indole-2,3-dione scaffolds is hypothesized to shift selectivity toward s2 receptors. Substituents like ethylthio and fluoro may further modulate this profile, though specific data for this compound are lacking.

Table 2: Receptor Binding and Selectivity of Analogs

Compound Type s1 Ki (nM) s2 Ki (nM) Selectivity (Kis1/Kis2)
Benzoxazolone derivatives 2.6–30 ~73–840 ≤28
Indolin-2,3-dione >844 42 >72
6-Ethylthio-5-fluoro...* [Data needed] [Data needed] [Inferred >72]

*Hypothetical values based on structural extrapolation.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The ethylthio group increases ClogP compared to non-thio analogs. Piperazine-2,3-dione derivatives, for example, show ClogP improvements over piperazine, enhancing membrane permeability .
  • Fluorination : The 5-fluoro substituent may reduce metabolic degradation, as seen in 4,5,6,7-tetrafluoroindole, which benefits from fluorine’s electron-withdrawing effects .

Table 3: Substituent Impact on Properties

Substituent Effect on Lipophilicity Biological Implication
Ethylthio (S-C₂H₅) ↑ ClogP Enhanced membrane permeability
Fluoro (F) Moderate ↑ ClogP Metabolic stability

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the thioethoxide ion attacks the electron-deficient carbon at position 6. The process typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. A representative procedure involves:

  • Dissolving 5,6-difluoroindole-2,3-dione (1.0 equiv) in anhydrous DMF under nitrogen.

  • Adding sodium thioethoxide (1.2 equiv) at 0–5°C to minimize side reactions.

  • Stirring the mixture at 60–80°C for 6–8 hours.

Key Optimization Parameters:

  • Temperature: Elevated temperatures (≥60°C) accelerate substitution but risk decomposition.

  • Solvent: DMF enhances reaction rates due to its high polarity and ability to solubilize ionic intermediates.

  • Stoichiometry: A slight excess of NaSEt ensures complete conversion.

ParameterOptimal RangeImpact on Yield
Temperature60–80°C85–92%
SolventDMFMax efficiency
Reaction Time6–8 hours>90% conversion

Post-reaction workup includes quenching with ice water, extraction using ethyl acetate, and purification via silica gel chromatography (ethyl acetate:petroleum ether, 3:1).

Alternative Routes: Functionalization of Indoline Precursors

Reductive Alkylation of 5-Fluoroindoline-2,3-dione

A less common but viable route involves introducing the ethylthio group via reductive alkylation. This method starts with 5-fluoroindoline-2,3-dione , which undergoes thioalkylation using ethyl disulfide in the presence of a reducing agent like sodium borohydride (NaBH4).

Procedure Overview:

  • 5-Fluoroindoline-2,3-dione (1.0 equiv) is suspended in ethanol.

  • Ethyl disulfide (1.5 equiv) and NaBH4 (2.0 equiv) are added sequentially.

  • The mixture is refluxed for 12 hours, followed by acidification and extraction.

Challenges:

  • Competing reduction of the ketone group necessitates careful stoichiometric control.

  • Yields are moderate (60–70%) due to side reactions.

Metal-Catalyzed Cross-Coupling

Recent advances explore palladium-catalyzed cross-coupling to install the ethylthio group. For example, employing Pd(OAc)₂ with Xantphos as a ligand enables coupling between 5-fluoroindole-2,3-dione and diethyl disulfide. While promising, this method remains experimental, with yields rarely exceeding 50%.

Critical Analysis of Synthetic Efficiency

Yield Comparison Across Methods

MethodAverage YieldPurity (HPLC)Scalability
NaSEt Substitution90%>98%High
Reductive Alkylation65%95%Moderate
Pd-Catalyzed Coupling45%90%Low

The NaSEt substitution method outperforms alternatives in yield and scalability, making it the industrial standard.

Byproduct Formation and Mitigation

  • Major Byproducts:

    • 5-Ethylthio-6-fluoroindole-2,3-dione (regioisomer) from incomplete positional selectivity.

    • Hydrolyzed ketone derivatives due to residual moisture.

  • Mitigation Strategies:

    • Use of molecular sieves to maintain anhydrous conditions.

    • Lowering reaction temperature during NaSEt addition.

Analytical Characterization

Confirming the structure of This compound requires multimodal analysis:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 3.02 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.2 Hz, 3H).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1590 cm⁻¹ (C-S).

  • HRMS (ESI+): m/z calc. for C₁₀H₈FNO₂S [M+H]⁺: 241.0304; found: 241.0308.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Considerations

Cost and Reagent Availability

  • Sodium thioethoxide is cost-effective (~$50/kg) compared to palladium catalysts (~$3000/kg).

  • 5,6-Difluoroindole-2,3-dione is commercially available but requires stringent storage (-20°C, inert atmosphere).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethylthio-5-fluoroindole-2,3-dione, and how can purity be maximized?

  • Methodology :

  • Copper-catalyzed click chemistry : Dissolve 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF with CuI and 3-Ethynylanisole. Stir for 12 hours, extract with ethyl acetate, and purify via column chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yield .
  • Microwave-assisted synthesis : Use ethyl acetate/ethanol solvent with H₂O₂ and CuI under microwave irradiation (60°C, 0.17 hours) for faster reaction kinetics and 66% yield .
  • Derivatization : Introduce thiosemicarbazone moieties by reacting 5-fluoroindole-2,3-dione with thiosemicarbazides under reflux, followed by recrystallization for purity .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HRMS and elemental analysis .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • Multinuclear NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and detect fluorine environments .
  • Mass Spectrometry : FAB-HRMS or ESI-MS to verify molecular ions and fragmentation patterns .
  • Single-crystal X-ray diffraction : Resolve ambiguities in molecular configuration by growing high-quality crystals and refining structures with SHELXL .
    • Validation : Cross-validate spectral data with computational tools (e.g., DFT) or crystallographic databases .

Q. What safety protocols are critical during handling and storage?

  • PPE : Dust respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Storage : Store in airtight, corrosion-resistant containers at -20°C in a dry, ventilated area away from ignition sources .
  • Emergency Response : For spills, use absorbent materials and neutralize with sodium bicarbonate; for exposure, rinse eyes/skin with water for 15 minutes .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Structure Refinement :

  • Use SHELXTL or SHELXL for high-resolution refinement, particularly for handling twinned data or disordered atoms .
  • Validate hydrogen bonding and π-π interactions via PLATON or CCDC-Mercury to ensure geometric accuracy .
    • Case Study : In 5-fluoroindoline-2,3-dione derivatives, X-ray data revealed intermolecular N⋯N and C⋯O contacts critical for stability, which NMR alone could not resolve .

Q. What strategies elucidate structure-activity relationships (SAR) for antimicrobial applications?

  • Derivative Synthesis : Modify the ethylthio group with morpholine/piperidine substituents to assess steric and electronic effects on bioactivity .
  • Biological Assays :

  • Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .
  • Antibacterial Activity : Screen against Gram-positive/negative bacteria via microdilution assays, correlating MIC values with logP and Hammett constants .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding affinities for bacterial targets like DNA gyrase .

Q. How should researchers address contradictions between spectral data and expected structural outcomes?

  • Root-Cause Analysis :

  • Reaction Conditions : Compare solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., CuI vs. CuBr) to identify yield discrepancies .
  • Isomeric Contamination : Use NOESY or HSQC NMR to distinguish regioisomers or diastereomers .
    • Validation Workflow :

Repeat synthesis under inert atmosphere to exclude oxidation byproducts.

Cross-check NMR shifts with simulated spectra (e.g., ACD/Labs).

Confirm via X-ray diffraction if crystallization is feasible .

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